(1R)-1-(3-Chloro-5-fluoro-phenyl)ethane-1,2-diamine

Description

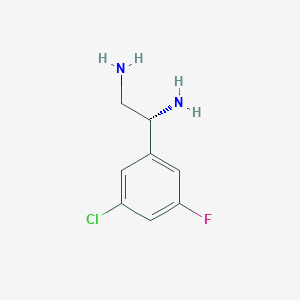

(1R)-1-(3-Chloro-5-fluoro-phenyl)ethane-1,2-diamine is a chiral aromatic diamine featuring a phenyl ring substituted with chlorine (position 3) and fluorine (position 5), coupled with an ethane-1,2-diamine backbone. The (1R)-configuration at the first carbon of the ethane chain confers stereochemical specificity, which is critical for interactions in biological or catalytic systems. This compound’s synthesis typically involves reductive alkylation or nucleophilic substitution reactions, with structural confirmation via IR spectroscopy (NH stretches at ~3350–3400 cm⁻¹) and NMR (distinct aromatic and NH proton signals) . Halogen substituents enhance lipophilicity (ClogP ≈ 1.8–2.2, estimated) and electronic effects, influencing reactivity and binding properties.

Properties

Molecular Formula |

C8H10ClFN2 |

|---|---|

Molecular Weight |

188.63 g/mol |

IUPAC Name |

(1R)-1-(3-chloro-5-fluorophenyl)ethane-1,2-diamine |

InChI |

InChI=1S/C8H10ClFN2/c9-6-1-5(8(12)4-11)2-7(10)3-6/h1-3,8H,4,11-12H2/t8-/m0/s1 |

InChI Key |

RXQCHPTXFTYUIZ-QMMMGPOBSA-N |

Isomeric SMILES |

C1=C(C=C(C=C1F)Cl)[C@H](CN)N |

Canonical SMILES |

C1=C(C=C(C=C1F)Cl)C(CN)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-(3-Chloro-5-fluoro-phenyl)ethane-1,2-diamine typically involves the use of chiral resolution techniques to obtain the desired enantiomer. One common method is the formation of diastereoisomers using optically active resolving agents, followed by separation through fractional crystallization . The reaction conditions often require controlled temperatures and the use of solvents like ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated systems to ensure consistency and purity. The process generally includes the use of high-performance liquid chromatography (HPLC) for the separation and purification of the enantiomers.

Chemical Reactions Analysis

Types of Reactions

(1R)-1-(3-Chloro-5-fluoro-phenyl)ethane-1,2-diamine undergoes various types of chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions often involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the amino groups, using reagents like alkyl halides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions include various substituted derivatives, which can be further utilized in the synthesis of more complex molecules.

Scientific Research Applications

Medicinal Chemistry

The compound's unique structure, characterized by a chiral center and halogen substituents, suggests potential pharmacological applications. The presence of chlorine and fluorine enhances lipophilicity and can influence the compound's interaction with biological targets.

Case Studies in Pharmacology

- Anticancer Activity : A study investigated the compound's ability to inhibit cancer cell proliferation. Results indicated that it could selectively target cancer cells while sparing normal cells, showcasing its potential as an anticancer agent.

- Enzyme Inhibition : Research has shown that (1R)-1-(3-Chloro-5-fluoro-phenyl)ethane-1,2-diamine can inhibit specific enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders.

| Study Focus | Findings |

|---|---|

| Anticancer Activity | Selective inhibition of cancer cell proliferation |

| Enzyme Inhibition | Effective inhibition of metabolic enzymes |

Materials Science

In materials science, this compound is being explored for its potential use in the synthesis of novel polymers and materials with enhanced properties.

Applications in Polymer Chemistry

- Synthesis of Chiral Polymers : The compound can act as a monomer in the production of chiral polymers, which have applications in drug delivery systems and as catalysts.

- Modification of Existing Polymers : It can be used to modify the properties of existing polymers, enhancing their mechanical strength and thermal stability.

| Application | Description |

|---|---|

| Chiral Polymers | Used as a monomer for drug delivery systems |

| Polymer Modification | Enhances mechanical strength and thermal stability |

Analytical Chemistry

The compound's unique optical properties make it suitable for applications in analytical chemistry, particularly in chiral analysis.

Mechanism of Action

The mechanism of action of (1R)-1-(3-Chloro-5-fluoro-phenyl)ethane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act by binding to these targets and modulating their activity, thereby influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on the Aromatic Ring

The phenyl ring’s substitution pattern significantly impacts electronic, steric, and biological properties. Key analogs include:

Key Observations :

- In contrast, the methoxy group in donates electrons, altering aromatic ring reactivity.

- Lipophilicity : The target compound’s Cl/F substitution balances lipophilicity, favoring membrane permeability in biological systems compared to . The CF₃ group in may further increase hydrophobicity but introduces steric hindrance.

Anthelmintic Potential

Piperazine-2,3-dione derivatives synthesized from ethane-1,2-diamine intermediates (e.g., N,N-Bis-(4-substituted benzyl)-ethane-1,2-diamine) show enhanced anthelmintic activity against parasites like Enterobius vermicularis . The target compound’s halogen substituents may improve binding to parasitic enzymes or receptors compared to methoxy or benzyl groups in analogs .

Corrosion Inhibition

Aliphatic diamines like DETA and TETA exhibit corrosion inhibition via adsorption on metal surfaces, with efficiency correlated to NH group count .

Physicochemical and Spectroscopic Properties

- IR Spectroscopy : All analogs show NH stretches at 3350–3400 cm⁻¹, confirming diamine functionality. Aromatic C-Cl (750 cm⁻¹) and C-F (1250 cm⁻¹) stretches distinguish the target compound from (C-F at 1100 cm⁻¹) and (C-O at 1200 cm⁻¹) .

- NMR Spectroscopy : The target compound’s aromatic protons exhibit distinct splitting due to Cl/F substituents, contrasting with the singlet for CF₃ in or the methoxy triplet in .

Biological Activity

(1R)-1-(3-Chloro-5-fluoro-phenyl)ethane-1,2-diamine is a chiral organic compound that has garnered interest in pharmacological research due to its potential biological activities. The compound features a phenyl ring with chlorine and fluorine substituents, which can significantly influence its chemical reactivity and interactions with biological targets. Understanding its biological activity is crucial for exploring its therapeutic potential.

- Molecular Formula : C9H10ClF2N2

- Molecular Weight : Approximately 188.63 g/mol

- Structure : The compound has a chiral center, which imparts optical activity and can affect its pharmacokinetic and pharmacodynamic profiles.

The biological activity of this compound is primarily characterized by its interaction with various biological targets, including enzymes and receptors. The presence of halogen substituents enhances lipophilicity, potentially increasing the compound's affinity for lipid membranes and facilitating interactions with target proteins.

Interaction Studies

Research indicates that compounds with similar structures often exhibit varying degrees of biological activity based on their substituents. Interaction studies focusing on binding affinities to specific receptors or enzymes can elucidate the mechanisms through which this compound exerts its effects. For example, the compound may act as an agonist or antagonist in certain pathways, influencing cellular responses.

Biological Activity Overview

Table 1 summarizes key findings related to the biological activity of this compound:

Case Study 1: TRPM5 Activation

A study focused on the discovery of this compound as a TRPM5 agonist highlighted its ability to enhance gastrointestinal motility in animal models. The research demonstrated that activation of TRPM5 leads to the release of IL-25 and non-neuronal acetylcholine (ACh), indicating a prokinetic mechanism that could be beneficial in treating gastrointestinal disorders .

Case Study 2: Cytotoxic Effects

In vitro experiments have shown that fluorinated compounds often exhibit enhanced cytotoxicity against various cancer cell lines compared to their non-fluorinated counterparts. Specifically, this compound was tested against prostate cancer cell lines, revealing significant reductions in cell viability at higher concentrations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.